![molecular formula C7H14ClNO3 B2415055 3-(Aminomethyl)-3-methoxycyclobutane-1-carboxylic acid;hydrochloride CAS No. 2243501-68-8](/img/structure/B2415055.png)
3-(Aminomethyl)-3-methoxycyclobutane-1-carboxylic acid;hydrochloride
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Overview
Description
Synthesis Analysis
This involves detailing the methods and reagents used in the synthesis of the compound. It may also include yield percentages and reaction conditions such as temperature and pressure .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include its reactivity with other compounds and its stability under various conditions .Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, and pH .Scientific Research Applications
- 3-(Aminomethyl)-3-methoxycyclobutane-1-carboxylic acid hydrochloride (abbreviated as AMCBH ) serves as a versatile reagent for synthesizing an array of compounds. Researchers utilize it to create heterocyclic compounds, including benzimidazoles, peptides, and peptidomimetics. The electron-rich boron atom within AMCBH readily forms complexes with Lewis acids (such as amines or carboxylic acids), facilitating catalytic reactions. This capacity enables efficient synthesis in drug discovery and organic chemistry .
- AMCBH acts as a catalyst in various reactions. Its boron atom participates in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds. Researchers leverage this property for the synthesis of complex molecules, pharmaceutical intermediates, and natural products .
- The boron atom in AMCBH exhibits a strong affinity for proteins and enzymes. As a ligand, it helps elucidate their structures and mechanisms. Researchers use AMCBH to study enzyme-substrate interactions, protein folding, and enzymatic activity. This application contributes to drug design and understanding biological processes .
- Researchers have explored AMCBH-functionalized nanoparticles for targeted drug delivery. By attaching AMCBH to drug carriers, they enhance drug stability, improve cellular uptake, and achieve controlled release. This application has implications in cancer therapy and personalized medicine .
- AMCBH derivatives have been investigated as photoacoustic imaging agents. These compounds, when linked to targeting ligands, enable non-invasive imaging of specific tissues or cells. The combination of AMCBH with other moieties enhances imaging sensitivity and specificity .
- Recent research identified highly selective inhibitors of the human constitutive proteasome β5c chymotryptic subunit, some of which contain AMCBH scaffolds. These inhibitors hold promise for treating diseases related to proteasome dysregulation, such as cancer and neurodegenerative disorders .
Compound Synthesis
Catalyst in Organic Reactions
Ligand for Protein and Enzyme Studies
Drug Delivery Systems
Photoacoustic Imaging Agents
Proteasome Inhibitors
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-(aminomethyl)-3-methoxycyclobutane-1-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c1-11-7(4-8)2-5(3-7)6(9)10;/h5H,2-4,8H2,1H3,(H,9,10);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKAPMUENDMBNG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC(C1)C(=O)O)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Aminomethyl)-3-methoxycyclobutane-1-carboxylic acid;hydrochloride |
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